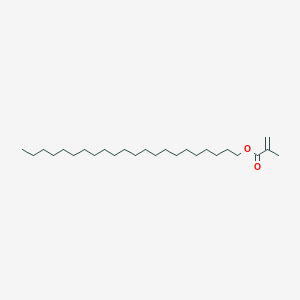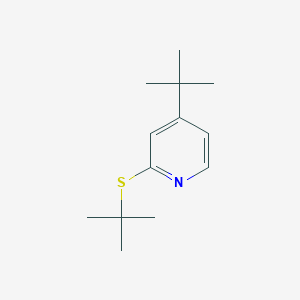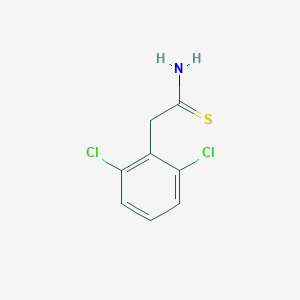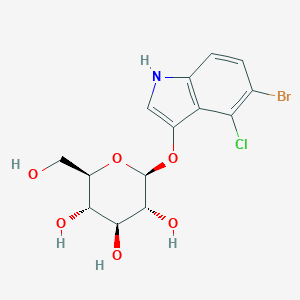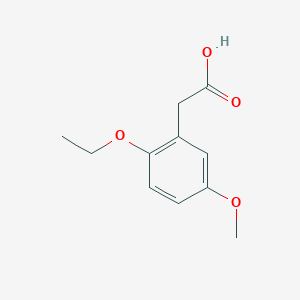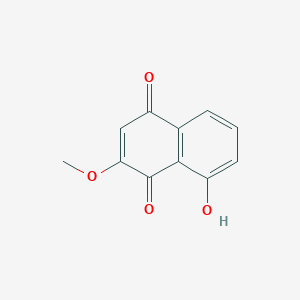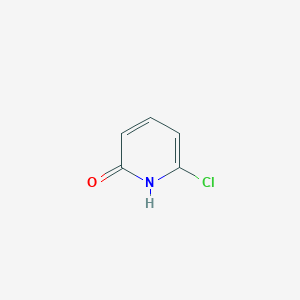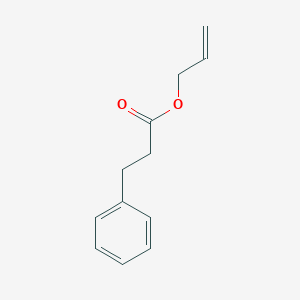
Allyl 3-phenylpropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 3-phenylpropionate is a chemical compound that belongs to the class of allyl esters. It is widely used in the fragrance and flavor industry due to its pleasant odor and taste. This compound is also known for its potential biological activities, which have attracted the attention of researchers worldwide.
Mecanismo De Acción
The mechanism of action of allyl 3-phenylpropionate is not fully understood. However, it is believed to exert its biological activities through various pathways. The antimicrobial activity of allyl 3-phenylpropionate is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi. The antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The anticancer activity of allyl 3-phenylpropionate may be due to its ability to induce apoptosis in cancer cells by activating caspase enzymes. The anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Efectos Bioquímicos Y Fisiológicos
Allyl 3-phenylpropionate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of lipid peroxidation products and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Allyl 3-phenylpropionate has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Moreover, allyl 3-phenylpropionate has been found to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using allyl 3-phenylpropionate in lab experiments is its availability and low cost. It can be easily synthesized in the laboratory and purified using standard techniques. Moreover, allyl 3-phenylpropionate has a wide range of biological activities, which makes it a versatile compound for studying different biological processes. However, one of the limitations of using allyl 3-phenylpropionate in lab experiments is its potential toxicity. It has been reported to be toxic to some cell lines at high concentrations, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on allyl 3-phenylpropionate. One of the areas of interest is its potential as a natural preservative in the food industry. Allyl 3-phenylpropionate has been shown to have antimicrobial activity against various foodborne pathogens, which makes it a promising candidate for use as a food preservative. Another area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Allyl 3-phenylpropionate has been found to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the development of novel cancer and anti-inflammatory drugs. Moreover, further studies are needed to elucidate the mechanism of action of allyl 3-phenylpropionate and its potential toxicity in vivo.
Métodos De Síntesis
Allyl 3-phenylpropionate can be synthesized by the esterification of 3-phenylpropanoic acid with allyl alcohol in the presence of a catalyst. The reaction is carried out at a temperature of 60-70°C for several hours until the desired product is obtained. The purity of the product can be improved by using different purification techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
The potential biological activities of allyl 3-phenylpropionate have attracted the attention of researchers in recent years. Several studies have reported its antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. Allyl 3-phenylpropionate has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Moreover, allyl 3-phenylpropionate has been found to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines in vitro.
Propiedades
Número CAS |
15814-45-6 |
|---|---|
Nombre del producto |
Allyl 3-phenylpropionate |
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
prop-2-enyl 3-phenylpropanoate |
InChI |
InChI=1S/C12H14O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2 |
Clave InChI |
XZZUAUYBSOXKLR-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)CCC1=CC=CC=C1 |
SMILES canónico |
C=CCOC(=O)CCC1=CC=CC=C1 |
Otros números CAS |
15814-45-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



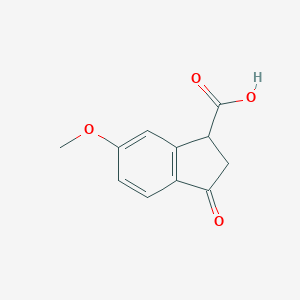
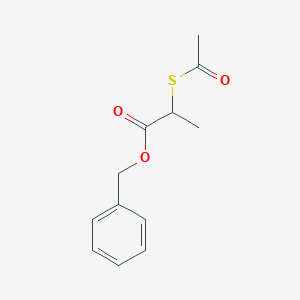
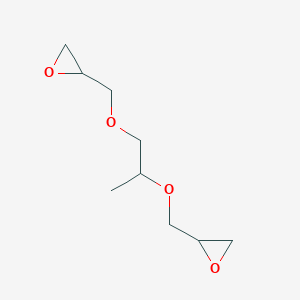
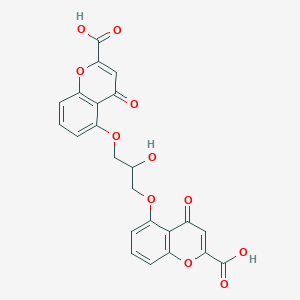
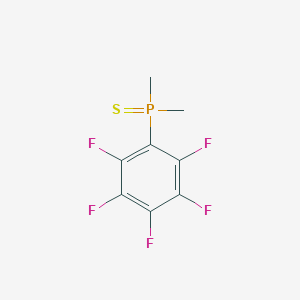
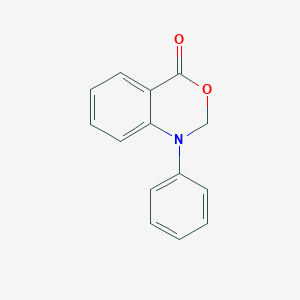
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
